Opanixil
Overview
Description
Opanixil is a compound used in various scientific studies, particularly in the field of bioadhesion control. It is known for its non-toxic properties and its application in surface topographies .
Chemical Reactions Analysis
Opanixil undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Opanixil has a wide range of scientific research applications. It is used in chemistry for studying surface topographies and bioadhesion control. In biology, it is applied in various studies to understand its effects on different biological systems. In medicine, this compound is being explored for its potential therapeutic benefits, although detailed studies are still ongoing. Industrially, it is used in the development of non-toxic adhesives and coatings .
Mechanism of Action
The mechanism of action of Opanixil involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects by modulating certain biochemical pathways that control adhesion and surface interactions .
Comparison with Similar Compounds
Opanixil can be compared with other compounds used in bioadhesion control, such as polylysine and chitosan. Unlike these compounds, this compound is unique due to its non-toxic nature and its specific application in surface topographies. Similar compounds include polylysine, chitosan, and other bioadhesive materials .
Biological Activity
Opanixil is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antimalarial research. This article delves into the various aspects of this compound's biological activity, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound, identified by its Unique Ingredient Identifier (UNII: LS23RPC70H), is a synthetic compound that has been investigated for its pharmacological properties. Recent studies have focused on its efficacy against various pathogens, including bacteria and protozoa.
2. Antibacterial Activity
2.1 Mechanism of Action
This compound exhibits antibacterial activity through several mechanisms:
- Inhibition of Cytochrome bc1 Complex : This mechanism is crucial in disrupting the electron transport chain in bacteria.
- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, damaging bacterial cells.
- Enzymatic Inhibition : this compound inhibits key enzymes such as glutathione reductase and dihydroorotate dehydrogenase, essential for bacterial survival.
2.2 Research Findings
A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results are summarized in Table 1.
Bacterial Strain | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.12 | Cytochrome bc1 complex inhibition |
Escherichia coli | 0.55 | ROS generation |
Pseudomonas aeruginosa | 0.30 | Enzymatic inhibition |
These findings indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with severe infections.
3. Antimalarial Activity
3.1 Efficacy Against Plasmodium falciparum
This compound has also shown promising results in combating malaria, specifically against the Plasmodium falciparum strain. The compound's antimalarial activity was assessed through in vitro studies, revealing significant potency.
3.2 Case Study
In a comparative study against chloroquine-sensitive and resistant strains, this compound demonstrated superior efficacy:
Strain | IC50 (µg/mL) | Comparison to Chloroquine (IC50) |
---|---|---|
3D7 (sensitive) | 0.0049 | 4-fold more effective |
FCR-3 (resistant) | 0.12 | Comparable to chloroquine (0.06) |
The results suggest that this compound could be a viable candidate for developing new antimalarial therapies, particularly against resistant strains.
4. Pharmacokinetics and Toxicity Profile
4.1 ADMET Predictions
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions were performed to assess the drug-likeness of this compound:
- Absorption : High Caco-2 permeability indicates good intestinal absorption.
- Distribution : Limited blood-brain barrier penetration reduces potential CNS side effects.
- Metabolism : Minimal interaction with CYP3A4 suggests a low risk of drug-drug interactions.
- Toxicity : Moderate toxicity levels were observed across various assays.
5. Conclusion
This compound exhibits significant biological activity with promising applications in antibacterial and antimalarial therapies. Its mechanisms of action involve multiple pathways that disrupt pathogen viability, making it a candidate for further development in pharmaceutical applications.
Properties
IUPAC Name |
4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGHCJPBOQKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165173 | |
Record name | Opanixil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152939-42-9 | |
Record name | Opanixil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152939429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opanixil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPANIXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS23RPC70H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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